molecular formula C9H8BrFO B8615047 (S)-4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 1458652-57-7

(S)-4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B8615047
CAS No.: 1458652-57-7
M. Wt: 231.06 g/mol
InChI Key: NLVVNRITLSLCDP-QMMMGPOBSA-N
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Description

(S)-4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C9H8BrFO and its molecular weight is 231.06 g/mol. The purity is usually 95%.
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Properties

CAS No.

1458652-57-7

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

(1S)-4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2/t8-/m0/s1

InChI Key

NLVVNRITLSLCDP-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2[C@H]1O)F)Br

Canonical SMILES

C1CC2=C(C=CC(=C2C1O)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reaction under argon atmosphere: to a mixture of 1.69 g (43.7 mmol) of sodium borohydride in 120 ml isopropyl alcohol is added 20.0 g (87.3 mmol) of 4-bromo-7-fluoro-1-indanone portionwise. The reaction mixture is stirred at r.t. for 2 h. The solvent is evaporated. To the residue are added 100 g ice and 200 ml 1N aq. HCl. The mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried and the solvent is evaporated. The residue is chromatographed on silica gel (PE/EtOAc=100/0→70/30) to give the title compound. Yield: 15.4 g; LC (method 4): tR=3.05 min; Mass spectrum (ESI+): m/z=213 [M+H—H2O]+.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

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